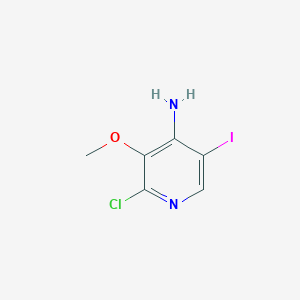
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity .
Aplicaciones Científicas De Investigación
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-inflammatory and anticancer agents due to its ability to inhibit specific enzymes and pathways
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the replication process and leading to cell death in cancer cells.
Pathways Involved: It affects pathways like the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different biological activities.
4-Phenylpyrimidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Phenylpyrimidine: Similar structure but different electronic properties due to the position of the phenyl group
Uniqueness
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing selective enzyme inhibitors and in materials science for creating advanced electronic materials .
Propiedades
Fórmula molecular |
C22H15ClN2 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15ClN2/c23-22-24-20(18-9-5-2-6-10-18)15-21(25-22)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H |
Clave InChI |
VDIHPLIBGUXRLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















